Displurigen ATPase Inhibitory Potency (IC50 = 225 μM) Relative to HSP70 Family Inhibitor Comparators
In cell-free ATPase activity assays using recombinant HSP70 protein, Displurigen inhibits ATPase activity with an IC50 of 225 μM . In contrast, VER-155008 inhibits HSP70 with an IC50 of 0.5 μM, representing approximately 450-fold greater potency . Apoptozole, another HSP70/HSC70 ATPase domain inhibitor, binds to HSP70 with a Kd of 0.14 μM . The moderate potency of Displurigen relative to these comparators suggests a distinct binding mode and functional profile rather than a simple ATP-competitive mechanism, consistent with the observation that Displurigen disrupts HSPA8-OCT4 protein-protein interactions rather than solely inhibiting enzymatic activity [1].
| Evidence Dimension | In vitro HSP70 ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 225 μM |
| Comparator Or Baseline | VER-155008: IC50 = 0.5 μM (HSP70); Apoptozole: Kd = 0.14 μM (HSP70) |
| Quantified Difference | Displurigen is ~450-fold less potent than VER-155008 in HSP70 ATPase inhibition |
| Conditions | Cell-free ATPase assay with recombinant HSP70 protein; n = 1 independent experiment for Displurigen dose-response |
Why This Matters
The moderate potency of Displurigen in ATPase assays indicates that its primary mechanism in cells involves disruption of HSPA8-OCT4 protein-protein interactions rather than potent enzymatic inhibition, making it uniquely suited for pluripotency studies where complete HSP70 pathway ablation is not desired.
- [1] Geng Y, Zhao Y, Crowder SW, et al. A Chemical Biology Study of Human Pluripotent Stem Cells Unveils HSPA8 as a Key Regulator of Pluripotency. Stem Cell Reports. 2015;5(6):1143-1154. View Source
